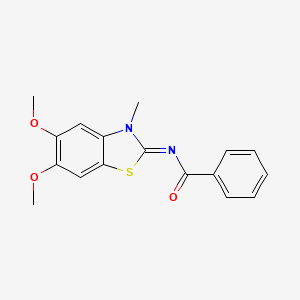

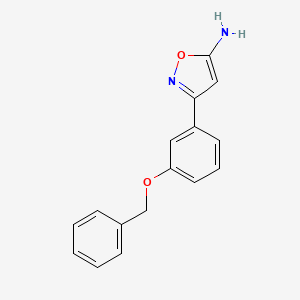

![molecular formula C19H20N2O3S2 B2603047 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide CAS No. 922488-03-7](/img/structure/B2603047.png)

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A novel synthesis of similar compounds has been developed using a one-pot C–C and C–N bond forming strategy . This protocol includes operational simplicity, short reaction time, mild reaction condition, efficient utilization of all the reactants, wide functional group tolerance, using water as an environmentally friendly solvent and non-chromatographic purification procedure .Chemical Reactions Analysis

The compound has been used in the synthesis of novel benzothiazole derivatives, which have shown promising results in antidepressant activity profile .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Agents

- Novel sulfonyl derivatives, including compounds related to 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide, have shown moderate to significant antibacterial and antifungal activities. Some derivatives have been identified as potent antitubercular molecules, emphasizing their potential in treating bacterial infections, including tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

DNA Binding and Anticancer Activity

- Mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of benzylsulfonyl propanamides, have been studied for their DNA binding capabilities and anticancer activity. The type of N-sulfonamide derivative plays a significant role in determining the interaction with DNA and their efficiency in cleaving DNA, with potential implications in developing cancer therapies (González-Álvarez et al., 2013).

Cytotoxic Activities

- Various thiazole derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial and cytotoxic activities. These compounds have shown varying degrees of effectiveness in inhibiting bacterial growth and exhibiting cytotoxic effects on certain cell lines, which could be relevant for developing new anticancer drugs (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Psychotropic Activity

- Certain N-(benzo[d]thiazol-2-yl) propanamide derivatives have been identified to possess psychotropic activity, anti-inflammatory properties, and selective cytotoxic effects on tumor cell lines. These compounds may offer therapeutic potential in the treatment of various neurological and psychological disorders (Zablotskaya et al., 2013).

Anticonvulsant Properties

- Some propanamide derivatives have shown promising results in anticonvulsant activity screenings, suggesting their potential application in the treatment of seizure disorders (Farag et al., 2012).

Glucocorticoid Receptor Modulation

- Derivatives with a similar core structure have been explored for their potential as glucocorticoid receptor modulators. These compounds may contribute to the development of new therapies for conditions modulated by glucocorticoid receptors (Xiao et al., 2013).

Eigenschaften

IUPAC Name |

3-benzylsulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-13-10-14(2)18-16(11-13)20-19(25-18)21-17(22)8-9-26(23,24)12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKCZJATOFAHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

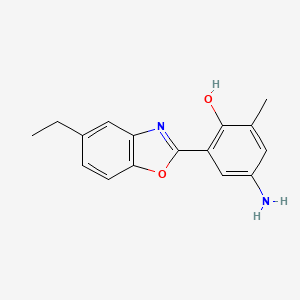

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

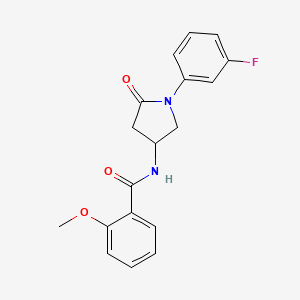

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)

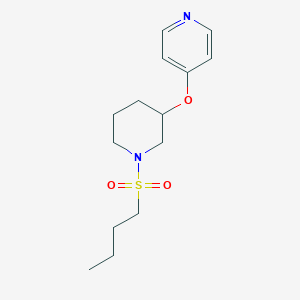

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)

![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)